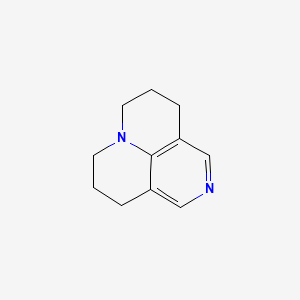

9-Azajulolidine

Descripción general

Descripción

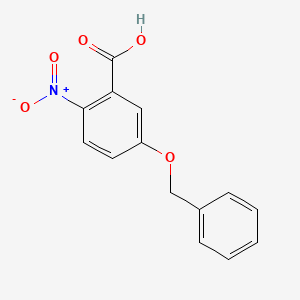

9-Azajulolidine is a Lewis base that has been utilized in various chemical syntheses. It acts as a catalyst in the formation of 3-aroylflavones through a tandem acyl transfer-cyclization process, which operates efficiently at ambient temperature. This reaction allows for the creation of 3-aroylflavones with a variety of substituents, yielding moderate to excellent results . Additionally, 9-azajulolidine has been used in the storage and release of electrons from electron-rich carbon-carbon bonds. It has been involved in the reversible coupling with DMAP, a process mediated by boron, which can be manipulated through oxidation and reduction reactions . Furthermore, 9-azajulolidine can be synthesized from readily available reagents and has been applied as an electron-rich ligand to enhance the rates of post-Ullmann-type reactions, which are crucial for the formation of C(aryl)-heteroatom bonds .

Synthesis Analysis

The synthesis of 9-azajulolidine has been reported to be efficient, utilizing accessible starting materials. This synthesis is significant as it provides a pathway to produce an effective electron-rich ligand that can be used to catalyze post-Ullmann reactions, which are essential for creating bonds between aryl groups and heteroatoms such as nitrogen, oxygen, and sulfur. The enhanced reaction rates observed with the use of 9-azajulolidine underscore its potential as a valuable tool in organic synthesis .

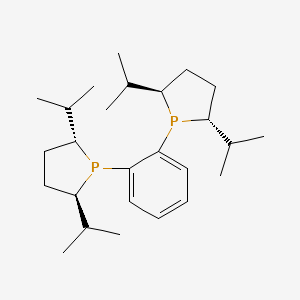

Molecular Structure Analysis

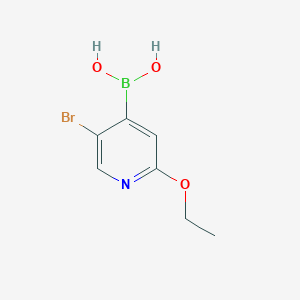

The molecular structure of 9-azajulolidine has been characterized in the context of its interaction with boron compounds. Specifically, the coupling of 9-azajulolidine through a 2,2-connection has been achieved by reacting it with a boron compound or by the one-electron reduction of a borenium cation. The structural characterization of these compounds has been completed, providing insight into the molecular framework of 9-azajulolidine and its complexes .

Chemical Reactions Analysis

9-Azajulolidine has been shown to participate in a variety of chemical reactions. It acts as a catalyst in the synthesis of 3-aroylflavones, facilitating the reaction of aroyl derivatives to produce compounds with diverse substituents . Additionally, it plays a role in the reversible coupling and decoupling of electron-rich carbon-carbon bonds, a process that involves the storage and release of two electrons and is mediated by boron . These reactions demonstrate the versatility of 9-azajulolidine as a catalyst and a reactant in organic chemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 9-azajulolidine are not detailed in the provided papers, its reactivity and role as a catalyst suggest that it possesses characteristics that make it suitable for facilitating various chemical reactions. Its ability to catalyze reactions at ambient temperature and to enhance reaction rates in post-Ullmann-type reactions indicates that it has favorable kinetic properties for use in organic synthesis . The structural characterization of its complexes also implies that it can form stable interactions with other molecules, which is important for its function as a ligand .

Aplicaciones Científicas De Investigación

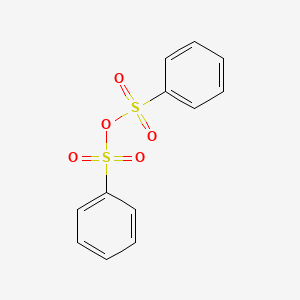

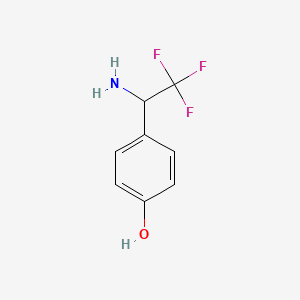

1. Post-Ullmann Reactions

- Summary of Application: 9-Azajulolidine is used as an effective electron-rich ligand for post-Ullmann-type reactions, which are used for C(aryl)–heteroatom (N, O, S) bond formation reactions .

- Methods of Application: The synthesis of 9-azajulolidine involves readily available reagents. It is then utilized in post-Ullmann-type reactions, enhancing the reaction rates dramatically .

- Results or Outcomes: The use of 9-azajulolidine in these reactions has resulted in dramatically enhanced reaction rates. This is due to the high electron densities on their pyridine rings, resulting from a combination of the conformational restriction of the 4-amino group and the inductive electron donating effect of the alkyl groups .

2. Electron Storage and Release

- Summary of Application: 9-Azajulolidine is involved in the storage and release of two electrons from an electron-rich carbon–carbon bond. This is achieved through boron-mediated reversible coupling of DMAP and 9-azajulolidine .

- Methods of Application: The 4,4-coupling of DMAP and 2,2-coupling of 9-azajulolidine can be achieved either by the reaction of 2 with L, or by one-electron reduction of borenium cations 5 and 6 .

- Results or Outcomes: Oxidation of 3 and 4 leads to C–C cleavage and regeneration of 5 and 6. All new compounds have been structurally characterized .

Safety And Hazards

When handling 9-Azajulolidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Propiedades

IUPAC Name |

1,7-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-9-7-12-8-10-4-2-6-13(5-1)11(9)10/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARHFUNXFXTFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC3=C2N(C1)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464020 | |

| Record name | 9-Azajulolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Azajulolidine | |

CAS RN |

6052-72-8 | |

| Record name | 9-Azajulolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)